S-Methyl Cefmetazole
Overview
Description
S-Methyl Cefmetazole: is a cephamycin antibiotic, which is a subclass of cephalosporins. It is a semisynthetic compound with a broad spectrum of activity against both gram-positive and gram-negative microorganisms. This compound is particularly effective in treating bacterial infections and is known for its stability against beta-lactamase enzymes, which are produced by certain bacteria to resist antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Cefmetazole involves several key steps:
Silanization: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization.
Halogenation: This is followed by halogenation to introduce the necessary halogen atoms.
Methoxylation: The compound is then methoxylated to introduce methoxy groups.
Secondary Silanization: A secondary silanization step is performed to further modify the compound.
Chain Extension and Acid Formation: Finally, chain extension and acid formation steps are carried out to obtain the desired cefmetazole sodium.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a series of batch reactions, with each step carefully monitored and optimized for efficiency .
Chemical Reactions Analysis
Types of Reactions: S-Methyl Cefmetazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
S-Methyl Cefmetazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: The compound is used to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating bacterial infections, particularly those caused by beta-lactamase-producing bacteria
Mechanism of Action
The bactericidal activity of S-Methyl Cefmetazole results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for the formation of the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefoxitin: Another cephamycin antibiotic with similar activity but different pharmacokinetic properties.
Cefotetan: A cephamycin with a broader spectrum of activity against anaerobic bacteria.
Cefamandole: A second-generation cephalosporin with a different side chain structure.
Uniqueness of S-Methyl Cefmetazole: this compound is unique in its stability against beta-lactamase enzymes, making it particularly effective against beta-lactamase-producing bacteria. Its specific side chain structure also contributes to its unique pharmacokinetic properties, such as its distribution and elimination in the body .
Properties
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKWCPOCBYWASE-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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